![molecular formula C21H32N2O3 B3952740 1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine
Overview
Description
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine, also known as MDBP, is a synthetic drug compound that has been studied for its potential use in scientific research. MDBP belongs to the class of compounds known as designer drugs, which are created in a laboratory setting to mimic the effects of other drugs.
Mechanism of Action
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine is believed to work by binding to and activating certain receptors in the brain, particularly those involved in the regulation of dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in behavior and cognition.
Advantages and Limitations for Lab Experiments
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine has several advantages for use in laboratory experiments, including its ability to selectively target certain neurotransmitter systems and its relatively low toxicity compared to other designer drugs. However, there are also limitations to its use, including the potential for variability in the purity and potency of the compound, as well as the need for careful handling and storage to prevent degradation or contamination.
Future Directions
There are several potential future directions for research on 1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine and related compounds. These include further investigation of its mechanism of action and its potential use in treating various neurological disorders. Additionally, researchers may continue to explore the use of this compound as a tool for studying the role of neurotransmitters in various physiological and behavioral processes.
Scientific Research Applications
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. Researchers have investigated the effects of this compound on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been studied for its potential use in treating various neurological disorders, such as Parkinson's disease and depression.
properties
IUPAC Name |
1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-24-19-11-21-20(25-15-26-21)10-17(19)12-22-18-8-5-9-23(14-18)13-16-6-3-2-4-7-16/h10-11,16,18,22H,2-9,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMZAKDDSSSKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CNC3CCCN(C3)CC4CCCCC4)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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